3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid typically involves the reaction of 3-ethoxybenzoic acid with morpholine and an appropriate oxoethoxy reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The ethoxy and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxy, and substituted benzoic acids .
Scientific Research Applications
3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction and alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid: Lacks the ethoxy group, leading to different chemical properties.
Uniqueness
3-Ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and morpholinyl groups allows for versatile applications in various research fields .
Properties
IUPAC Name |
3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-2-21-13-9-11(15(18)19)3-4-12(13)22-10-14(17)16-5-7-20-8-6-16/h3-4,9H,2,5-8,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSVKVRFAMTGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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